N6-Carboxymethyl-ATP

enzyme kinetics acetate kinase N6-substituted ATP analog

N6-Carboxymethyl-ATP (CAS 55860-25-8) is a chemically modified adenosine triphosphate (ATP) analog. It is synthesized via the alkylation of ATP with iodoacetic acid at pH 6.5, yielding 1-carboxymethyl-ATP, which then undergoes an alkaline Dimroth rearrangement to form the N6-substituted derivative.

Molecular Formula C12H18N5O15P3
Molecular Weight 565.22 g/mol
Cat. No. B12369107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Carboxymethyl-ATP
Molecular FormulaC12H18N5O15P3
Molecular Weight565.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)O
InChIInChI=1S/C12H18N5O15P3/c18-6(19)1-13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(30-12)2-29-34(25,26)32-35(27,28)31-33(22,23)24/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,25,26)(H,27,28)(H,13,14,15)(H2,22,23,24)/t5-,8?,9+,12-/m1/s1
InChIKeySSNQOIABZCHDGN-SYZZGYRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Carboxymethyl-ATP: A Historical N6-Modified Adenosine Triphosphate for Affinity Chromatography and Kinase Studies


N6-Carboxymethyl-ATP (CAS 55860-25-8) is a chemically modified adenosine triphosphate (ATP) analog. It is synthesized via the alkylation of ATP with iodoacetic acid at pH 6.5, yielding 1-carboxymethyl-ATP, which then undergoes an alkaline Dimroth rearrangement to form the N6-substituted derivative [1]. This compound belongs to a class of N6-adenine-substituted ATP analogs developed as tools for affinity chromatography matrix binding and as potential coenzymic substrates for kinases [1][2]. Its primary structural feature—a carboxymethyl group at the N6 position of the adenine ring—enables further derivatization, distinguishing it from unsubstituted ATP and other N6-modified analogs for specific research and industrial applications [2].

Why N6-Carboxymethyl-ATP Cannot Be Interchangeably Substituted with Other N6-Substituted ATP Analogs


N6-substituted ATP analogs are not functionally interchangeable. The specific chemical nature of the N6-modification critically dictates substrate activity with different kinases [1][2], chemical stability during coupling to solid matrices [2], and the compound's ultimate utility as an affinity ligand. For example, the 'long' analog N6-[(6-aminohexyl)carbamoylmethyl]-ATP retains high coenzymic activity (95% relative to ATP) with hexokinase, a property not shared equally by its shorter-chain N6-Carboxymethyl-ATP precursor [1]. Furthermore, the documented chemical instability of N6-Carboxymethyl-ATP during carbodiimide-mediated coupling to amine-containing spacers leads to side reactions and prevents effective immobilization, a critical flaw not observed with a structurally similar but more stable analog, N6-carboxyethyl-ATP [2]. Therefore, substituting one N6-analog for another can result in complete loss of enzymatic function or failure of the immobilization protocol.

Quantitative Differential Evidence for N6-Carboxymethyl-ATP Against Its Closest Analogs


Substrate Activity with Acetate Kinase: Direct Vmax Comparison Against N6-Carboxyethyl-ATP

A direct head-to-head comparison in the referenced patent reveals that N6-Carboxymethyl-ATP is an inferior substrate for acetate kinase from *Bacillus stearothermophilus* compared to the patented analog N6-carboxyethyl-ATP [1]. This quantitatively establishes that a minor structural change in the N6-alkyl chain length significantly impacts enzymatic recognition.

enzyme kinetics acetate kinase N6-substituted ATP analog comparative substrate activity affinity chromatography precursor

Chemical Stability During Carbodiimide-Mediated Coupling: Comparative Failure Analysis with N6-Carboxyethyl-ATP

The same patent provides a qualitative but critically differentiating observation on chemical stability. When subjected to a standard carbodiimide (EDC) coupling reaction with a hexamethylenediamine spacer, N6-Carboxymethyl-ATP undergoes rapid degradation, yellowing within minutes and forming an intractable red viscous product that cannot be precipitated [1]. In stark contrast, the N6-carboxyethyl analog remains stable under identical conditions, yielding a clean, isolatable crude product as a white powder [1].

immobilization chemistry carbodiimide coupling chemical stability affinity matrix solid-phase synthesis

Coenzymic Activity Profile with Hexokinase: Class-Level Comparison Against a Longer-Chain Analog

The foundational paper by Lindberg and Mosbach tested both N6-Carboxymethyl-ATP and its longer-chain derivative against three different kinases [1]. While both analogs showed coenzymic function with hexokinase, the 'long' analog (N6-[(6-aminohexyl)carbamoylmethyl]-ATP) demonstrated the highest activity at 95% relative to unsubstituted ATP [1]. This implies that N6-Carboxymethyl-ATP itself has a comparatively lower activity with hexokinase, although its precise quantitative value is not reported in the abstract.

hexokinase coenzymic activity glucose phosphorylation ATP analog comparison kinase substrate

KM Values for Glucokinase: Cross-Study Comparison of N6-Substituted ATP Analogs

Data compiled in the BRENDA enzyme database reports KM values for various N6-substituted ATP analogs acting on glucokinase (EC 2.7.1.2) [1]. N6-Carboxymethyl-ATP exhibits a KM range of 0.38–1.0 mM, which is in a similar affinity range to other analogs like N6-(carboxyethyl)-ATP (0.55–0.65 mM) and N6-(succinyl)-ATP (0.5–1.25 mM), but notably higher (i.e., lower affinity) than the reported KM for native ATP in some enzyme systems (e.g., 0.15 mM) [1]. It should be noted that the exact source enzyme and assay conditions for these aggregated values may vary, limiting the precision of this cross-study comparison.

glucokinase Michaelis constant enzyme affinity N6-ATP analog thermostable enzyme

Defined Application Scenarios for N6-Carboxymethyl-ATP Based on Evidence


As a Precursor to N6-[(6-aminohexyl)carbamoylmethyl]-ATP for High-Activity Hexokinase Studies

The primary value of N6-Carboxymethyl-ATP is not as an end-use substrate, but as a critical synthetic intermediate. It can be condensed with 1,6-diaminohexane to generate the 'long' ATP analog, N6-[(6-aminohexyl)carbamoylmethyl]-ATP, in an overall 40% yield from ATP [1]. This derivative, unlike its precursor, retains 95% of native ATP's coenzymic activity with hexokinase, making it suitable for solid-phase enzymatic interconversion studies [1]. Therefore, a research lab's procurement of N6-Carboxymethyl-ATP is justified specifically when the goal is to synthesize this long-chain, high-activity analog.

As a Foundational Ligand in Pre-Activated Affinity Chromatography Matrices

Despite its instability in solution-phase coupling, the structural motif of N6-Carboxymethyl-ATP has been successfully utilized in affinity chromatography. Pre-prepared N6-Carboxymethyl-ATP-AH-Sepharose was used to purify firefly luciferase from a crude homogenate, achieving an 88% yield and a 16-fold purification [1]. This application leverages the compound's affinity for ATP-binding proteins without requiring the end-user to perform the problematic direct coupling reaction, thus representing a validated use case.

For Comparative Enzymology Studies on N6-Substituted ATP Selectivity

The documented differential substrate activity of N6-Carboxymethyl-ATP with acetate kinase (Vmax = 20% of ATP) compared to N6-carboxyethyl-ATP (35%) provides a useful dataset for enzymologists [1]. Researchers studying the steric and electronic tolerance of the nucleotide-binding pocket of ATP-dependent enzymes can use N6-Carboxymethyl-ATP as a defined chemical probe. Its characterizable lower activity and instability profile makes it a valuable negative control or a comparative tool alongside more active analogs.

As a Building Block for N6-Adenine Affinity Resins Where Post-Coupling Stability Is Not Required

The original synthesis method involves an alkaline Dimroth rearrangement to ensure the functional carboxymethyl group is correctly positioned at the N6 position [1]. For labs developing custom affinity resins by alternative, non-carbodiimide coupling strategies, N6-Carboxymethyl-ATP may serve as a viable starting material. Its procurement is essential when the research objective includes exploring novel immobilization chemistries that bypass the EDC-mediated pathway that causes its documented degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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